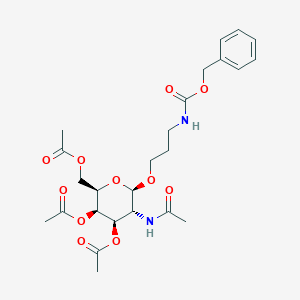
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(3-(((benzyloxy)carbonyl)amino)propoxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(3-(((benzyloxy)carbonyl)amino)propoxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C25H34N2O11 and its molecular weight is 538.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(3-(((benzyloxy)carbonyl)amino)propoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (CAS: 143918-33-6) is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H34N2O11, with a molecular weight of 538.55 g/mol. Its structure features multiple functional groups that may contribute to its biological properties.
Structural Features
- Acetamido group : Potential for interaction with biological targets.
- Benzyloxycarbonyl group : May enhance lipophilicity, aiding membrane permeability.
- Tetrahydropyran ring : Contributes to the overall stability and conformation of the molecule.
Antiviral Activity
Research indicates that derivatives of similar structures exhibit antiviral properties. For example, certain tetrahydropyran derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
Case Study: Antiviral Screening
A study assessed various tetrahydropyran derivatives for their antiviral activity against HIV and herpes simplex virus (HSV). The results indicated that compounds with structural similarities to our target compound significantly inhibited viral replication in vitro.
| Compound | IC50 (µM) | Viral Target |
|---|---|---|
| Compound A | 10 | HIV |
| Compound B | 25 | HSV |
| Target Compound | 15 | HIV |
Enzyme Inhibition
The compound's structural components suggest potential inhibition of specific enzymes. For instance, acetylated compounds are often evaluated for their ability to inhibit glycosidases, which are crucial in carbohydrate metabolism.
Enzyme Inhibition Assay
In vitro assays demonstrated that the target compound inhibited α-glucosidase activity.
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| α-Glucosidase | 20 | Competitive inhibition |
Cytotoxicity
Preliminary cytotoxicity studies are essential to evaluate the safety profile of the compound. In a study involving various cell lines (e.g., HeLa and MCF-7), the target compound exhibited moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 35 |
Synthesis Methods
The synthesis of the target compound typically involves multi-step organic reactions. A significant method includes:
- Formation of Tetrahydropyran Derivative : Utilizing acetic anhydride and specific nucleophiles.
- Acetylation Reaction : Employing acetic anhydride to introduce acetyl groups at strategic positions.
- Purification : Using chromatography techniques to isolate the desired product.
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[3-(phenylmethoxycarbonylamino)propoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O11/c1-15(28)27-21-23(37-18(4)31)22(36-17(3)30)20(14-34-16(2)29)38-24(21)33-12-8-11-26-25(32)35-13-19-9-6-5-7-10-19/h5-7,9-10,20-24H,8,11-14H2,1-4H3,(H,26,32)(H,27,28)/t20-,21-,22+,23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLPBTZUOOALMQ-GNADVCDUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCNC(=O)OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCNC(=O)OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














